Beminafil - 566906-50-1

Beminafil

Catalog Number: EVT-10958818
CAS Number: 566906-50-1
Molecular Formula: C25H24ClN3O3S
Molecular Weight: 482.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The origins of Beminafil can be traced back to efforts aimed at developing new treatments for diseases that require innovative therapeutic strategies. The compound is synthesized through specific chemical processes that enhance its efficacy and bioavailability.

Classification

Beminafil is classified as a pharmaceutical compound, specifically within the category of drugs designed for therapeutic use. It may also fall under classifications related to its specific pharmacological effects, depending on the context of its application.

Synthesis Analysis

Methods

The synthesis of Beminafil involves several chemical reactions and methodologies that are tailored to yield a high-purity product. Common methods include:

  • Organic Synthesis: Utilizing standard organic reactions such as nucleophilic substitutions, condensation reactions, or cyclization processes.
  • Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity during the synthesis.

Technical Details

The synthesis process typically requires a series of steps that may involve intermediate compounds. Precise control over reaction conditions such as temperature, pH, and solvent choice is crucial to achieving the desired product characteristics. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and ensure purity.

Molecular Structure Analysis

Structure

Beminafil's molecular structure can be described using standard chemical nomenclature. The compound consists of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C_xH_yN_zO_a (exact values depend on the specific structure).
  • Molecular Weight: Determined through mass spectrometry or other analytical techniques.
  • 3D Structure: Computational modeling can be used to visualize the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

Beminafil undergoes various chemical reactions that are essential for its activity and stability. Key reactions include:

  • Hydrolysis: Involving the breakdown of chemical bonds in the presence of water, which may affect bioavailability.
  • Oxidation-Reduction: These reactions can modify the oxidation state of certain functional groups, impacting the compound's reactivity.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods, allowing researchers to understand how environmental factors influence Beminafil's stability and efficacy.

Mechanism of Action

Process

The mechanism by which Beminafil exerts its pharmacological effects involves interaction with specific biological targets, such as enzymes or receptors.

Data

Research indicates that Beminafil may modulate signaling pathways or enzymatic activities, leading to therapeutic outcomes. Detailed studies utilizing techniques like receptor binding assays can elucidate these interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility in various solvents is critical for formulation development.

Chemical Properties

  • Stability: The compound's stability under different conditions (light, temperature, pH) must be assessed.
  • Reactivity: Understanding how Beminafil reacts with other compounds is essential for predicting behavior in biological systems.

Relevant Data or Analyses

Comprehensive studies on solubility, stability, and reactivity provide insights into formulation strategies and potential interactions with biological systems.

Applications

Scientific Uses

Beminafil has potential applications in several areas:

  • Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases.
  • Research Tool: Utilized in studies exploring biochemical pathways or disease mechanisms.
  • Therapeutic Use: Depending on efficacy data, it may be developed into a treatment option for various health conditions.
Introduction and Research Context

Pharmacological Targeting of Cyclic Nucleotide Signaling Pathways

Cyclic nucleotides—cyclic adenosine monophosphate (cyclic adenosine monophosphate) and cyclic guanosine monophosphate (cyclic guanosine monophosphate)—serve as pivotal secondary messengers in eukaryotic cellular communication. These molecules transduce extracellular stimuli into intracellular responses, modulating physiological processes such as vascular tone, neural plasticity, immune regulation, and gene expression [1] [9]. Their intracellular concentrations are dynamically regulated by synthases (adenylyl cyclases and guanylyl cyclases) and hydrolases (phosphodiesterases). Phosphodiesterases catalyze the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate into inactive 5′-monophosphates, thereby terminating downstream signaling cascades [1].

The human phosphodiesterase superfamily comprises 11 genetically distinct families (phosphodiesterase 1–phosphodiesterase 11), categorized by substrate specificity, inhibitor sensitivity, and regulatory mechanisms. Substrate selectivity divides phosphodiesterases into three classes:

  • Cyclic adenosine monophosphate-specific: phosphodiesterase 4, phosphodiesterase 7, phosphodiesterase 8
  • Cyclic guanosine monophosphate-specific: phosphodiesterase 5, phosphodiesterase 6, phosphodiesterase 9
  • Dual-specificity: phosphodiesterase 1, phosphodiesterase 2, phosphodiesterase 3, phosphodiesterase 10, phosphodiesterase 11 [1]

Table 1: Classification of Major Phosphodiesterase Families

Phosphodiesterase FamilySubstrate SpecificityKey RegulatorsPrimary Tissue Distribution
phosphodiesterase 1Cyclic adenosine monophosphate/cyclic guanosine monophosphateCalcium/calmodulinBrain, heart, vascular smooth muscle
phosphodiesterase 2Cyclic adenosine monophosphate/cyclic guanosine monophosphateCyclic guanosine monophosphate (stimulatory)Adrenal cortex, brain, heart
phosphodiesterase 3Cyclic adenosine monophosphate > cyclic guanosine monophosphateCyclic guanosine monophosphate (inhibitory)Cardiovascular system, platelets
phosphodiesterase 4Cyclic adenosine monophosphateProtein kinase A, phosphatasesImmune cells, brain, lungs
phosphodiesterase 5Cyclic guanosine monophosphateCyclic guanosine monophosphate (allosteric), phosphorylationCorpus cavernosum, lungs, vascular endothelium

Pharmacological inhibition of phosphodiesterases elevates cyclic nucleotide levels, amplifying their physiological effects. This principle underpins therapeutics for erectile dysfunction (phosphodiesterase 5 inhibitors), pulmonary hypertension (phosphodiesterase 5 inhibitors), and chronic obstructive pulmonary disease (phosphodiesterase 4 inhibitors) [1] [8]. Recent research extends phosphodiesterase targeting to neurodegeneration, cancer, and metabolic syndromes, leveraging tissue-specific expression and compartmentalized signaling [6] [7].

Phosphodiesterase 5 as a Therapeutic Target in Cell Regulation

Phosphodiesterase 5 is a cyclic guanosine monophosphate-selective hydrolase that governs nitric oxide-cyclic guanosine monophosphate signaling cascades. Structurally, it functions as a homodimer, with each monomer containing:

  • A regulatory domain featuring two allosteric cyclic guanosine monophosphate-binding sites (GAF-A and GAF-B)
  • A catalytic domain with a highly conserved metal-binding pocket (zinc²⁺/magnesium²⁺) [2]

Allosteric cyclic guanosine monophosphate binding and serine phosphorylation (e.g., by protein kinase G) activate phosphodiesterase 5, creating a feedback loop that fine-tunes cyclic guanosine monophosphate degradation kinetics [2] [9]. This enzyme exhibits significant expression in vascular smooth muscle, platelets, pulmonary tissue, and—contrary to earlier assumptions—human neurons [6]. In neuronal contexts, phosphodiesterase 5 regulates cyclic guanosine monophosphate-protein kinase G pathways implicated in neurogenesis, synaptic plasticity, and memory consolidation [6].

Table 2: Physiological and Pathophysiological Roles of Phosphodiesterase 5

Tissue/SystemFunctionTherapeutic Perturbation Outcome
Corpus cavernosumHydrolyzes cyclic guanosine monophosphate, terminating erectile signalingEnhanced nitric oxide-mediated vasodilation; improved erection
Pulmonary vasculatureModulates vascular resistanceReduced pulmonary arterial pressure; improved exercise capacity
Neuronal tissueRegulates cyclic guanosine monophosphate-dependent neuroplasticity and axonal growthIncreased neural growth; protection against ischemic stroke damage
Cardiac myocytesAttenuates cyclic guanosine monophosphate-mediated anti-hypertrophic effectsPotential reduction in pathological remodeling (experimental)

phosphodiesterase 5 inhibitors like sildenafil and tadalafil occupy the catalytic site, competitively blocking cyclic guanosine monophosphate hydrolysis. Structural analyses reveal inhibitor-specific interactions: Sildenafil’s piperazine ring forms hydrogen bonds with glutamine 817, while tadalafil’s β-carboline moiety stabilizes hydrophobic interactions with phenylalanine 820 [2]. Despite shared mechanisms, variations in inhibitor chemistry confer differential selectivity against off-target phosphodiesterases (e.g., phosphodiesterase 6 inhibition by sildenafil causes visual disturbances) [1] [8].

Research Rationale: Knowledge Gaps in Beminafil Mechanism Exploration

Beminafil represents a novel phosphodiesterase 5 inhibitor class, yet its mechanistic profile remains incompletely characterized compared to established agents like sildenafil. Critical research gaps include:

  • Selectivity Profiling: Existing phosphodiesterase 5 inhibitors exhibit variable cross-reactivity (e.g., tadalafil inhibits phosphodiesterase 11). Beminafil’s affinity for non-target phosphodiesterases (phosphodiesterase 1, phosphodiesterase 6, phosphodiesterase 9) is undetermined, posing risks of unanticipated biological effects [1] [2].
  • Allosteric Modulation: phosphodiesterase 5 undergoes conformational shifts upon cyclic guanosine monophosphate binding, enhancing catalytic efficiency. Whether Beminafil influences these allosteric networks—potentiating or antagonizing cyclic guanosine monophosphate’s regulatory effects—is unexplored [2] [9].
  • Signalosome Integration: Cyclic nucleotide signaling is compartmentalized within multimolecular complexes ("signalosomes") containing phosphodiesterases, kinases, phosphatases, and scaffold proteins. phosphodiesterase 5 localizes to specific subcellular niches via protein kinase G-anchoring proteins and other scaffolds [1]. Beminafil’s capacity to modulate signalosome-restricted cyclic guanosine monophosphate pools remains unstudied.
  • Non-Cardiovascular Actions: phosphodiesterase 5 expression in neurons, immune cells, and renal tissue implies broader physiological roles. Current Beminafil research emphasizes cardiovascular endpoints, neglecting potential neuromodulatory, anti-inflammatory, or metabolic effects documented for other phosphodiesterase 5 inhibitors [6] [7].

These knowledge deficits hinder rational therapeutic deployment and risk overlooking beneficial or adverse off-target actions.

Scope and Theoretical Framework

This analysis adopts a molecular-to-systems perspective to contextualize Beminafil’s mechanism, anchored in two theoretical paradigms:

  • Cyclic Nucleotide Compartmentalization: Spatial restriction of cyclic adenosine monophosphate/cyclic guanosine monophosphate signaling enables selective cellular responses. phosphodiesterases anchor within discrete microdomains (e.g., caveolae, nuclear membranes), creating autonomous signaling hubs. phosphodiesterase 5-containing signalosomes in vascular smooth muscle regulate calcium²⁺ sensitivity via cyclic guanosine monophosphate-protein kinase G-RhoA/Rho kinase pathways, independent of global cyclic guanosine monophosphate pools [1] [9]. Beminafil’s efficacy may depend on penetrating these microdomains, a property influenced by lipophilicity and molecular geometry.

  • Cross-System Signaling Integration: Cyclic guanosine monophosphate and cyclic adenosine monophosphate pathways exhibit crosstalk through phosphodiesterases. phosphodiesterase 2 hydrolyzes both nucleotides but is stimulated by cyclic guanosine monophosphate; phosphodiesterase 3 is inhibited by cyclic guanosine monophosphate. Thus, phosphodiesterase 5 inhibition elevates cyclic guanosine monophosphate, indirectly amplifying cyclic adenosine monophosphate via phosphodiesterase 3 suppression [9]. Such interconnectivity implies that Beminafil may exert effects beyond canonical nitric oxide-cyclic guanosine monophosphate targets, potentially modulating cyclic adenosine monophosphate-dependent processes like gluconeogenesis or immune activation.

Empirical investigation of these frameworks requires:

  • In vitro assays comparing Beminafil’s phosphodiesterase 5 inhibition kinetics (IC₅₀, Kᵢ) against reference inhibitors
  • Structural modeling of Beminafil-phosphodiesterase 5 interactions to predict selectivity
  • Subcellular fractionation studies assessing Beminafil’s impact on compartmentalized cyclic guanosine monophosphate
  • Proteomic analyses identifying Beminafil-sensitive phosphodiesterase 5 signalosome components

This approach will elucidate whether Beminafil’s actions align with existing phosphodiesterase 5 inhibitors or represent a distinct pharmacological class.

Properties

CAS Number

566906-50-1

Product Name

Beminafil

IUPAC Name

4-[4-[(3-chloro-4-methoxyphenyl)methylamino]-[1]benzothiolo[2,3-d]pyrimidin-2-yl]cyclohexane-1-carboxylic acid

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

InChI

InChI=1S/C25H24ClN3O3S/c1-32-19-11-6-14(12-18(19)26)13-27-23-21-17-4-2-3-5-20(17)33-24(21)29-22(28-23)15-7-9-16(10-8-15)25(30)31/h2-6,11-12,15-16H,7-10,13H2,1H3,(H,30,31)(H,27,28,29)

InChI Key

KJJPAVCZQWWWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C3C4=CC=CC=C4SC3=NC(=N2)C5CCC(CC5)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.